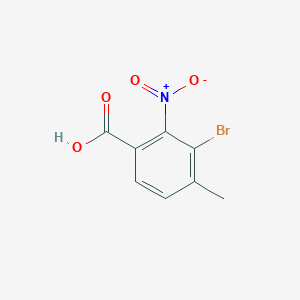

3-Bromo-4-methyl-2-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-4-methyl-2-nitrobenzoic acid: is a benzoic acid derivative characterized by the presence of bromine, methyl, and nitro functional groups. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in the synthesis of various chemical entities .

Mecanismo De Acción

Target of Action

It’s known that nitrobenzoic acid derivatives can interact with various biological targets depending on their specific structure .

Mode of Action

Nitro compounds are known to undergo various reactions, including nucleophilic substitution and oxidation . The bromomethyl group can also participate in free radical reactions .

Biochemical Pathways

It’s known that nitrobenzoic acid derivatives can participate in the synthesis of various compounds, such as 3,4-dihydro-2(1h)-quinazolinones and 3,4-dihydro-1h-quinazolin-2-thiones .

Pharmacokinetics

The compound’s lipophilicity, as indicated by its Log Po/w (iLOGP) value, is 1.34 , which can influence its bioavailability.

Result of Action

The compound’s participation in the synthesis of various compounds suggests it could have a role in modulating the activities of these compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-4-methyl-2-nitrobenzoic acid. For instance, the compound should be stored in a sealed, dry place at room temperature to maintain its stability . Additionally, it’s recommended to avoid dust formation and ensure adequate ventilation when handling the compound .

Análisis Bioquímico

Biochemical Properties

The nitro group in 3-Bromo-4-methyl-2-nitrobenzoic acid, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character of the nitro group results in lower volatility of nitro compounds

Molecular Mechanism

It is known that nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . How this compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, is not currently known and requires further study.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methyl-2-nitrobenzoic acid typically involves the nitration of 4-bromomethylbenzoic acid using fuming nitric acid . This reaction introduces the nitro group into the aromatic ring, resulting in the formation of the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromo-4-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols can react with the bromine atom in the presence of a base.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed:

Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Reduction: Formation of 3-amino-4-methyl-2-nitrobenzoic acid.

Oxidation: Formation of 3-bromo-4-carboxy-2-nitrobenzoic acid.

Aplicaciones Científicas De Investigación

3-Bromo-4-methyl-2-nitrobenzoic acid has diverse applications in scientific research, including:

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparación Con Compuestos Similares

4-Bromomethyl-3-nitrobenzoic acid: Similar structure but with a different substitution pattern.

3-Methyl-2-nitrobenzoic acid: Lacks the bromine atom, affecting its reactivity and applications.

4-Bromo-2-nitrotoluene: Similar functional groups but different positioning on the aromatic ring.

Uniqueness: 3-Bromo-4-methyl-2-nitrobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications in various fields.

Actividad Biológica

3-Bromo-4-methyl-2-nitrobenzoic acid (CAS No. 320740-32-7) is a compound that has garnered attention in various fields of biological and medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C8H6BrNO4

- Molecular Weight : 260.042 g/mol

- Density : 1.8 ± 0.1 g/cm³

- Boiling Point : 375.6 ± 42.0 °C

- Melting Point : Not available

Biological Activity Overview

This compound exhibits various biological activities that can be categorized as follows:

-

Antimicrobial Properties :

- Research indicates that nitrobenzoic acids, including this compound, possess significant antimicrobial activity against various bacterial strains. The presence of the nitro group is crucial for this activity, as it can interfere with bacterial DNA synthesis and function.

-

Anti-inflammatory Effects :

- Studies have shown that derivatives of nitrobenzoic acids can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting a potential role in treating inflammatory conditions.

-

Enzyme Inhibition :

- This compound has been evaluated for its ability to inhibit specific enzymes related to disease pathways. For instance, it has shown promise as an inhibitor of p38 MAP kinase, which is involved in inflammatory responses and cancer progression.

The biological activity of this compound can be attributed to its structural features:

- The bromo group enhances lipophilicity, potentially improving membrane permeability.

- The nitro group is known to participate in redox reactions, contributing to its reactivity and biological effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Enzyme Inhibition | Inhibition of p38 MAP kinase |

Case Study: Antimicrobial Efficacy

A study published in the Journal of Chemical & Engineering Data investigated the antimicrobial properties of various nitrobenzoic acid derivatives, including this compound. Results demonstrated that this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study: Anti-inflammatory Mechanism

In a separate investigation reported in Bioorganic & Medicinal Chemistry Letters, researchers explored the anti-inflammatory properties of nitrobenzoic acids. They found that this compound significantly reduced the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Propiedades

IUPAC Name |

3-bromo-4-methyl-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c1-4-2-3-5(8(11)12)7(6(4)9)10(13)14/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFRBFOZDYWGCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.